H-Ser-Tyr-OH

Vue d'ensemble

Description

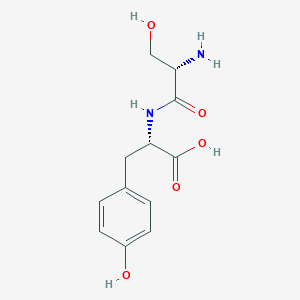

Serine-tyrosine (H-Ser-Tyr-OH) is a dipeptide composed of the amino acids serine and tyrosine. It is a part of many proteins and peptides, playing a crucial role in various biochemical processes. The presence of serine and tyrosine in the peptide sequence contributes to its unique properties and functions in biological systems.

Applications De Recherche Scientifique

H-Ser-Tyr-OH has numerous applications in scientific research:

Chemistry: Used as a model compound to study peptide chemistry and reactions.

Biology: Plays a role in protein-protein interactions and enzyme activity.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: Used in the production of bioactive peptides and as a component in various biochemical assays.

Mécanisme D'action

Target of Action

H-Ser-Tyr-OH, also known as Ser-Tyr, is a dipeptide that primarily targets copper ions and delta opioid receptors . The compound forms a copper (II) complex with copper ions, exhibiting strong free radical scavenging activity . Additionally, this compound increases the intracellular uptake of the delta opioid receptor ligand deltorphin .

Mode of Action

The interaction of this compound with its targets results in significant biochemical changes. When this compound forms a complex with copper ions, it enhances its free radical scavenging activity, thereby reducing oxidative stress . On the other hand, the interaction of this compound with delta opioid receptors increases the uptake of the ligand deltorphin, potentially modulating pain perception .

Biochemical Pathways

The action of this compound affects several biochemical pathways. Its antioxidant activity, resulting from its interaction with copper ions, plays a role in mitigating oxidative stress, a process implicated in various pathological conditions . Furthermore, the increased uptake of deltorphin due to this compound’s interaction with delta opioid receptors could influence pain signaling pathways .

Pharmacokinetics

Its ability to form complexes with copper ions and interact with delta opioid receptors suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. Its antioxidant activity can protect cells from damage caused by free radicals . Additionally, its modulation of delta opioid receptors could potentially alter neuronal signaling, influencing the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its ability to form complexes with copper ions and interact with delta opioid receptors

Analyse Biochimique

Biochemical Properties

H-Ser-Tyr-OH plays a crucial role in various biochemical reactions. The tyrosine residue in this dipeptide is essential to many biochemical processes. It is found in the active sites of numerous enzymes and plays an important role in protein–protein and protein-ligand interactions . The phenol functionality in the side chain of Tyr allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group . Additionally, Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .

Cellular Effects

The cellular effects of this compound are primarily observed in its ability to stimulate the uptake of deltorphin in SK-N-SH cells This suggests that this compound may influence cell function by modulating the activity of opioid receptors

Molecular Mechanism

It is known that the dipeptide can form a copper(II) complex with copper ions, which exhibits strong free radical scavenging activity . This suggests that this compound may exert its effects at the molecular level through its interaction with copper ions and its ability to neutralize free radicals.

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well-defined. Given the presence of the tyrosine residue, it is plausible that this compound could be involved in pathways related to tyrosine metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Ser-Tyr-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: Serine is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino group of serine is removed.

Coupling: Tyrosine is coupled to the serine-resin complex using coupling reagents like HBTU or HATU.

Cleavage: The peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) further enhances the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

H-Ser-Tyr-OH undergoes various chemical reactions, including:

Oxidation: Tyrosine residues can be oxidized to form dityrosine or other oxidized products.

Reduction: Reduction reactions can target the hydroxyl group of tyrosine.

Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) is a common reducing agent.

Substitution: Various reagents like diazonium salts can be used for substitution reactions.

Major Products Formed

Oxidation: Dityrosine, quinones.

Reduction: Reduced tyrosine derivatives.

Substitution: Functionalized tyrosine derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Serine-alanine (Ser-Ala)

- Serine-glycine (Ser-Gly)

- Tyrosine-alanine (Tyr-Ala)

Uniqueness

H-Ser-Tyr-OH is unique due to the presence of both serine and tyrosine, which confer distinct chemical and biological properties. The hydroxyl group of serine and the aromatic ring of tyrosine allow for diverse interactions and modifications, making this compound a versatile compound in various applications.

Propriétés

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c13-9(6-15)11(17)14-10(12(18)19)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6,13H2,(H,14,17)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALNXHYEPCSPPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404428 | |

| Record name | Ser-Tyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21435-27-8 | |

| Record name | Ser-Tyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.